

Synthesis of Custom Sulforhodamine Methanethiosulfonate Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Sulforhodamine
methanethiosulfonate*

Cat. No.: *B013898*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of custom **Sulforhodamine methanethiosulfonate** (MTS) derivatives. These thiol-reactive fluorescent probes are invaluable tools for site-specific labeling of proteins and other biomolecules, enabling detailed investigation of their structure, function, and dynamics. This document outlines a plausible synthetic route for creating custom Sulforhodamine MTS derivatives, summarizes their key quantitative data, and provides detailed experimental protocols for their application in protein labeling.

Introduction to Sulforhodamine MTS Dyes

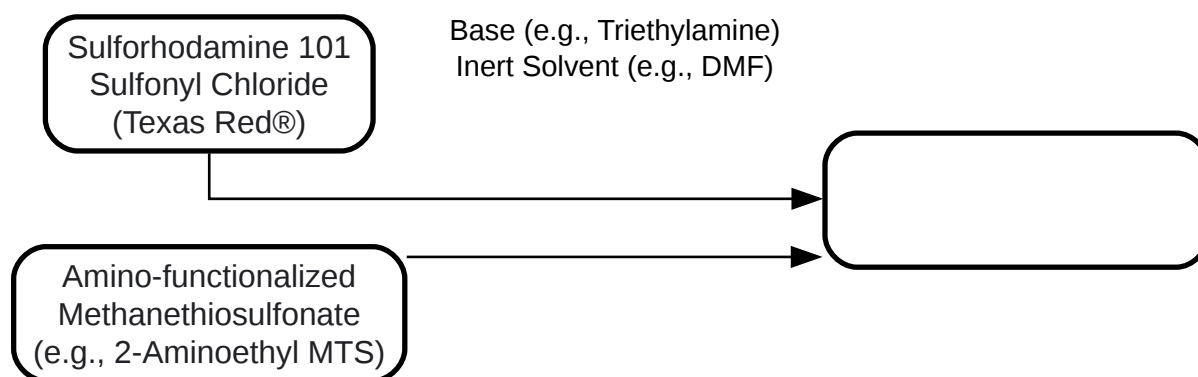
Sulforhodamine dyes, such as Sulforhodamine B and Sulforhodamine 101 (the core of Texas Red®), are widely utilized fluorescent labels due to their high molar extinction coefficients, good quantum yields, and photostability.[1][2] The methanethiosulfonate (MTS) group is a highly specific thiol-reactive moiety that forms a disulfide bond with cysteine residues in proteins.[3] By combining a sulforhodamine fluorophore with an MTS reactive group, researchers can create highly specific and sensitive probes for labeling cysteine-containing proteins and peptides. These custom derivatives are instrumental in various applications, including fluorescence microscopy, flow cytometry, and single-molecule studies.[4][5]

Synthesis of Custom Sulforhodamine MTS Derivatives

While a variety of sulforhodamine derivatives are commercially available, the synthesis of custom probes allows for the incorporation of specific linkers or modifications to tailor the probe's properties for a particular application. A general and plausible synthetic strategy involves the reaction of a sulforhodamine sulfonyl chloride with an amino-functionalized methanethiosulfonate precursor.

A key starting material for this synthesis is Sulforhodamine 101 sulfonyl chloride, commercially known as Texas Red®.[6][7] This compound can be reacted with a suitable amino-functionalized methanethiosulfonate, such as 2-aminoethyl methanethiosulfonate, to yield the desired Sulforhodamine MTS derivative.

Proposed Synthetic Scheme:



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Caption: Proposed reaction for the synthesis of a custom Sulforhodamine MTS derivative.

Detailed Experimental Protocol: Synthesis of a Sulforhodamine MTS Derivative

This protocol is a generalized procedure based on the synthesis of similar sulfonamide derivatives of Sulforhodamine 101.[8][9]

Materials:

- Sulforhodamine 101 sulfonyl chloride (Texas Red®)
- 2-Aminoethyl methanethiosulfonate hydrobromide
- Triethylamine (TEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Silica gel for column chromatography
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve Sulforhodamine 101 sulfonyl chloride (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
- **Addition of Amine:** In a separate flask, dissolve 2-aminoethyl methanethiosulfonate hydrobromide (1.2 equivalents) in anhydrous DMF and add triethylamine (2.5 equivalents) to neutralize the hydrobromide and act as a base for the reaction.
- **Reaction:** Slowly add the 2-aminoethyl methanethiosulfonate solution to the Sulforhodamine 101 sulfonyl chloride solution with stirring. Let the reaction proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, remove the DMF under reduced pressure.
- **Purification:**
 - Precipitate the crude product by adding diethyl ether and collect the solid by filtration.
 - Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

- Characterization: Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Quantitative Data of Sulforhodamine Derivatives

The photophysical properties of custom Sulforhodamine MTS derivatives are expected to be similar to the parent fluorophore. The following tables summarize key quantitative data for commercially available Sulforhodamine derivatives.

Table 1: Spectroscopic Properties of Sulforhodamine Derivatives

Compound	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	Reference
Sulforhodamine B	565	586	~85,000	[2]
Sulforhodamine 101 (Texas Red®)	589	615	~85,000	[6]
MTS-Sulforhodamine 101	595	615	Not explicitly stated, expected to be similar to Texas Red®	[4]

Table 2: Physicochemical Properties of Sulforhodamine MTS Derivatives

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Reference
Sulforhodamine Methanethiosulfonate	386229-71-6	C ₃₀ H ₃₇ N ₃ O ₈ S ₄	695.89	[10]
Texas Red-2-sulfonamidoethyl methanethiosulfonate	386229-76-1	C ₃₄ H ₃₇ N ₃ O ₈ S ₄	743.93	[5]

Experimental Protocols for Protein Labeling

The primary application of Sulforhodamine MTS derivatives is the site-specific labeling of cysteine residues in proteins. The following is a general protocol for this procedure.

Protein Preparation and Reduction

- **Buffer Preparation:** Prepare a suitable reaction buffer, typically a phosphate or Tris buffer at pH 7.0-7.5.
- **Protein Solution:** Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
- **Reduction of Disulfides (if necessary):** If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
- **Removal of Reducing Agent:** If DTT was used, it must be removed prior to adding the MTS reagent. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed if using maleimide-based reagents, but it is good practice to do so for MTS reagents.

Labeling Reaction

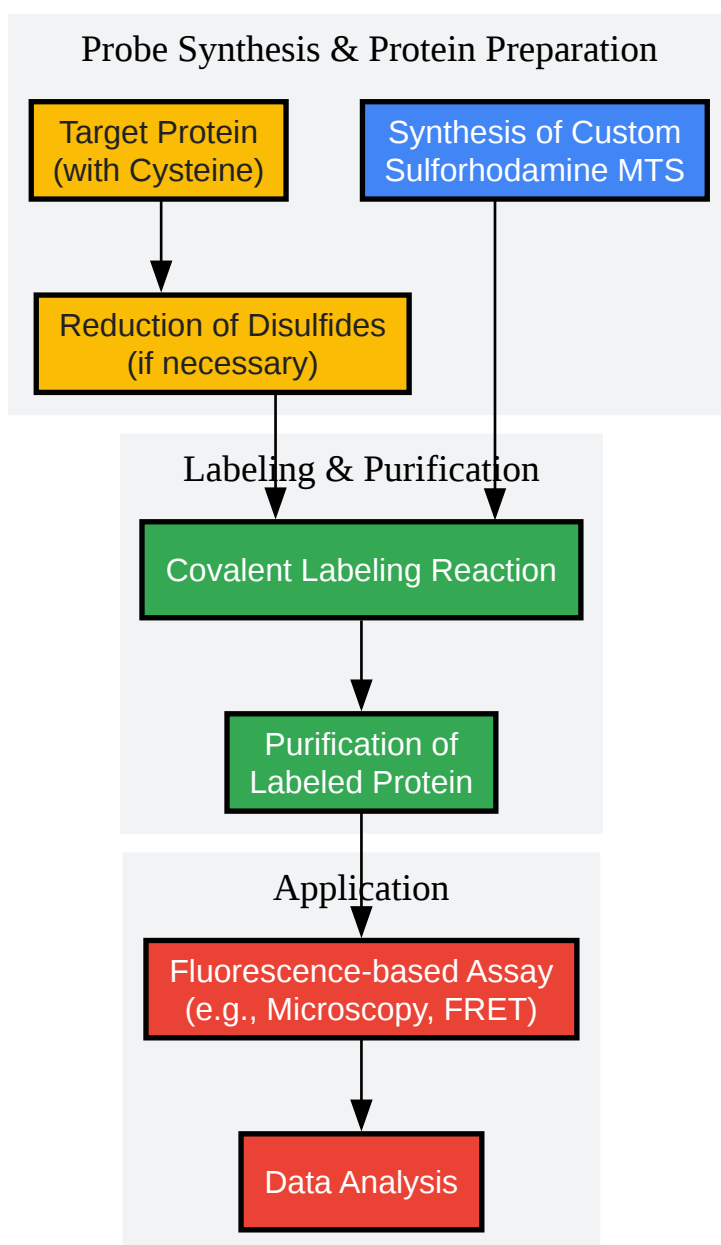
- **Prepare Dye Stock Solution:** Immediately before use, prepare a 1-10 mM stock solution of the custom Sulforhodamine MTS derivative in anhydrous DMSO or DMF.
- **Add Dye to Protein:** Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- **Quenching (Optional):** The reaction can be stopped by adding a small molecule thiol such as β -mercaptoethanol or cysteine.

Purification of the Labeled Protein

- **Removal of Unreacted Dye:** Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) or dialysis.
- **Storage:** Store the purified, labeled protein at 4°C or -20°C, protected from light.

Visualization of an Experimental Workflow

The following diagram illustrates a typical workflow for labeling a target protein with a custom Sulforhodamine MTS derivative and its subsequent use in a fluorescence-based assay.



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Caption: Experimental workflow for protein labeling with a custom Sulforhodamine MTS derivative.

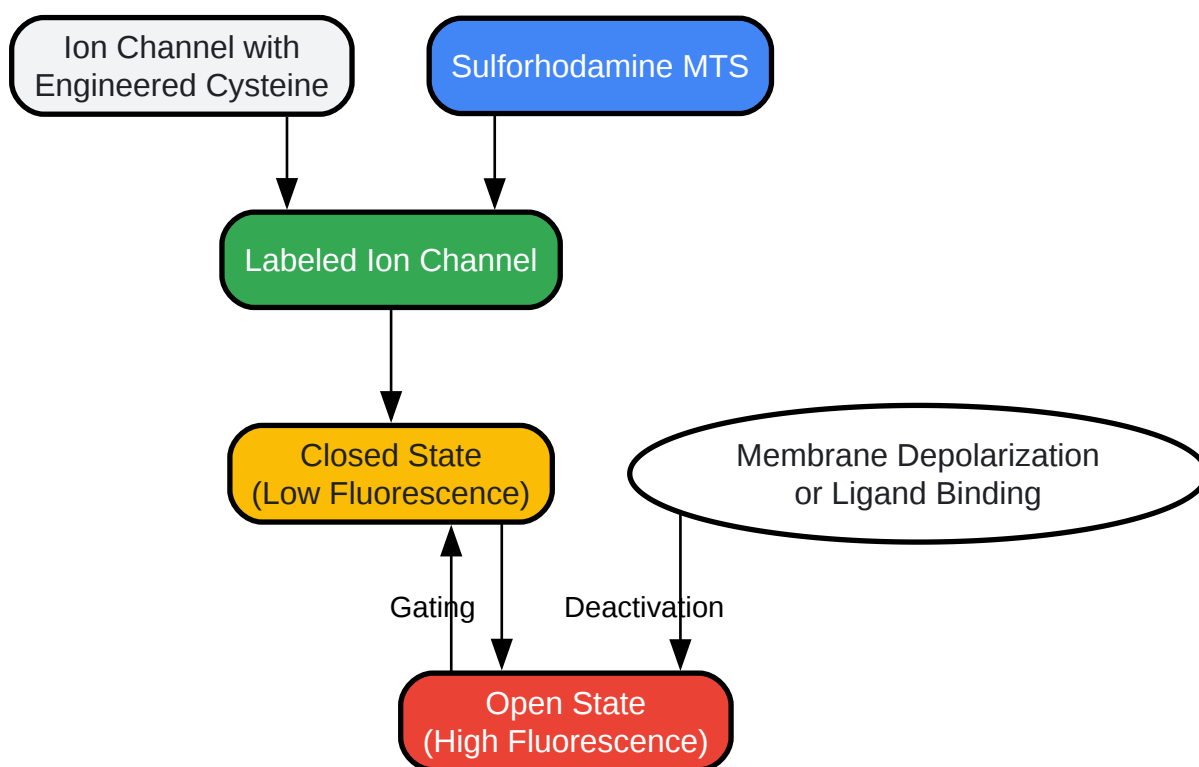
Application in Studying Signaling Pathways

Custom Sulforhodamine MTS derivatives are powerful tools for investigating signaling pathways. For instance, they can be used to label specific cysteine residues in proteins

involved in signal transduction, such as kinases, phosphatases, or ion channels. This allows for the visualization of protein localization, conformational changes, and protein-protein interactions in real-time.

Example: Investigating Ion Channel Gating

The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique that utilizes thiol-reactive probes like Sulforhodamine MTS to study the structure and dynamics of ion channels.[3] By introducing a cysteine residue at a specific position in an ion channel and then labeling it with a fluorescent MTS probe, researchers can monitor changes in the local environment of that residue during channel gating.



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Caption: Signaling pathway diagram illustrating the use of Sulforhodamine MTS in SCAM studies.

Conclusion

The synthesis of custom **Sulforhodamine methanethiosulfonate** derivatives provides researchers with versatile and powerful tools for the site-specific labeling of proteins. This guide has outlined a robust synthetic strategy, compiled essential quantitative data, and provided detailed experimental protocols for their use. By leveraging these custom probes, scientists can gain deeper insights into complex biological processes and accelerate drug discovery efforts.

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